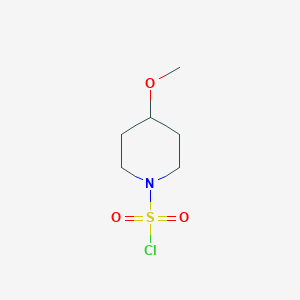

4-Methoxypiperidine-1-sulfonyl chloride

描述

Academic Significance of Sulfonyl Chlorides as Versatile Synthetic Intermediates

Sulfonyl chlorides (R-SO₂Cl) are a cornerstone of organic synthesis, primarily serving as precursors to sulfonamides. sigmaaldrich.com The sulfonamide functional group is a key component in a wide array of pharmaceuticals, including antibacterial agents, diuretics, and anticonvulsants. The reaction of a sulfonyl chloride with a primary or secondary amine is a robust and high-yielding method for the formation of the sulfonamide linkage. sigmaaldrich.com

Beyond their role in sulfonamide synthesis, sulfonyl chlorides are versatile intermediates for the preparation of other important functional groups such as sulfonate esters (via reaction with alcohols) and sulfones. Their reactivity stems from the highly electrophilic nature of the sulfur atom, which is susceptible to nucleophilic attack. This inherent reactivity makes them powerful tools for the construction of complex molecular architectures. magtech.com.cn

Pervasiveness and Importance of Piperidine (B6355638) Scaffolds in Advanced Organic and Medicinal Chemistry

The piperidine ring, a six-membered saturated heterocycle containing a nitrogen atom, is one of the most prevalent structural motifs in natural products and synthetic pharmaceuticals. nih.govarizona.edu Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it an ideal scaffold for the design of bioactive molecules. arizona.edu

Piperidine derivatives are found in a vast range of drugs, targeting a wide variety of biological systems. nih.gov Their importance is underscored by their presence in numerous top-selling pharmaceuticals. The nitrogen atom of the piperidine ring can be readily functionalized, allowing for the modulation of a molecule's physicochemical properties, such as its basicity and lipophilicity, which are critical for drug absorption, distribution, metabolism, and excretion (ADME). The introduction of substituents on the carbon framework of the piperidine ring further allows for the fine-tuning of a molecule's interaction with its biological target.

Conceptual Framework for Investigating the 4-Methoxypiperidine-1-sulfonyl Chloride System within Modern Synthetic Strategies

The structure of this compound suggests a number of avenues for its application in modern synthetic strategies. The sulfonyl chloride group provides a reactive handle for the introduction of the 4-methoxypiperidinyl-1-sulfonyl moiety onto a variety of molecular scaffolds. This could be of particular interest in medicinal chemistry, where the piperidine unit can be used to explore new chemical space and improve the pharmacokinetic profile of a lead compound.

The 4-methoxy substituent on the piperidine ring is also of significance. The methoxy (B1213986) group can influence the conformation of the piperidine ring and can also participate in hydrogen bonding interactions with biological targets. Furthermore, the presence of the methoxy group may impact the metabolic stability of the piperidine ring.

A key synthetic application of this compound would be in the preparation of a library of novel sulfonamides. By reacting this compound with a diverse range of primary and secondary amines, a wide variety of compounds with potential biological activity could be generated.

Table 1: Potential Synthetic Reactions of this compound

| Reactant | Product | Reaction Type | Potential Application |

| Primary/Secondary Amine | N-substituted-4-methoxypiperidine-1-sulfonamide | Nucleophilic Acyl Substitution | Synthesis of potential therapeutic agents |

| Alcohol | Alkyl 4-methoxypiperidine-1-sulfonate | Nucleophilic Acyl Substitution | Synthesis of sulfonate esters |

| Grignard Reagent | 1-(Alkyl/Aryl)sulfonyl-4-methoxypiperidine | Nucleophilic Acyl Substitution | Formation of sulfones |

Research Gaps and Future Directions in the Field of Substituted Sulfonyl Chlorides and Piperidine Derivatives

Despite the widespread importance of both sulfonyl chlorides and piperidines, there are still significant research gaps to be addressed. A key challenge is the development of new and efficient methods for the synthesis of highly functionalized and stereochemically defined piperidine derivatives. news-medical.net While numerous methods exist for the synthesis of the piperidine ring, the introduction of specific substitution patterns in a controlled manner can be challenging.

Furthermore, the exploration of the chemical space of substituted sulfonyl chlorides is an area of ongoing interest. The development of novel sulfonylating agents with unique reactivity profiles could open up new avenues for the synthesis of complex molecules.

Specifically for this compound, a significant research gap exists in the form of a lack of published literature detailing its synthesis, characterization, and reactivity. Future research should focus on developing a robust and scalable synthesis for this compound and thoroughly characterizing its physical and chemical properties. Following this, a systematic investigation of its reactivity with a range of nucleophiles would be crucial to unlock its full potential as a synthetic building block. The biological evaluation of the resulting sulfonamides and other derivatives would then be a logical next step in assessing the potential of this compound in drug discovery. The pharmaceutical industry is increasingly focused on sustainable and efficient synthetic methods, and future research could explore the development of "green" chemistry approaches to the synthesis and application of piperidine derivatives. researchandmarkets.com

Structure

3D Structure

属性

IUPAC Name |

4-methoxypiperidine-1-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12ClNO3S/c1-11-6-2-4-8(5-3-6)12(7,9)10/h6H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQHWNEIDFLVBBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCN(CC1)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801278167 | |

| Record name | 4-Methoxy-1-piperidinesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801278167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

355849-73-9 | |

| Record name | 4-Methoxy-1-piperidinesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=355849-73-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methoxy-1-piperidinesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801278167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Methoxypiperidine 1 Sulfonyl Chloride

General Strategies for Sulfonyl Chloride Synthesis

The formation of a sulfonyl chloride functional group is a fundamental transformation in organic chemistry, providing access to sulfonamides, sulfonate esters, and other important sulfur-containing compounds. The direct conversion of the secondary amine in 4-methoxypiperidine (B1585072) to its corresponding sulfonyl chloride can be achieved, though various other strategies exist for creating sulfonyl chlorides from different precursors.

Oxidative chlorination is a powerful and widely used method for the synthesis of sulfonyl chlorides, typically starting from sulfur compounds in a lower oxidation state, such as thiols or disulfides. organic-chemistry.org A common approach involves the direct reaction of a secondary amine with sulfuryl chloride (SO₂Cl₂). For instance, piperidine (B6355638) can be treated with sulfuryl chloride in dichloromethane (B109758) to yield piperidine-1-sulfonyl chloride. This method is directly applicable to the synthesis of the target molecule from 4-methoxypiperidine.

Another major route is the oxidative chlorination of thiols. Various reagent systems have been developed to achieve this transformation with high efficiency. cbijournal.com These methods often generate the sulfonyl chloride in situ, which can then be used in subsequent reactions. organic-chemistry.org

Key oxidative chlorination reagent systems include:

Hydrogen Peroxide (H₂O₂) and Thionyl Chloride (SOCl₂): This combination serves as a highly reactive system for the direct conversion of thiols to sulfonyl chlorides with excellent yields and short reaction times. organic-chemistry.orgacs.org

Hydrogen Peroxide (H₂O₂) and Zirconium Tetrachloride (ZrCl₄): This system provides an efficient and mild method for the oxidative chlorination of both thiols and disulfides, avoiding harsh reagents. organic-chemistry.org

N-Chlorosuccinimide (NCS): NCS, in combination with reagents like tetrabutylammonium (B224687) chloride and water, allows for the smooth oxidation of thiols to sulfonyl chlorides under mild conditions. organic-chemistry.orgorganic-chemistry.org

Trichloroisocyanuric acid (TCCA): In conjunction with a chloride source like benzyltrimethylammonium (B79724) chloride, TCCA can generate and liberate chlorine in a controlled manner for the synthesis of sulfonyl chlorides. cbijournal.com

The table below summarizes various reagents used for the oxidative chlorination of thiols.

| Oxidizing System | Substrate | Key Advantages |

| H₂O₂ / SOCl₂ | Thiols | High reactivity, excellent yields, short reaction times. organic-chemistry.orgacs.org |

| H₂O₂ / ZrCl₄ | Thiols, Disulfides | Mild conditions, high purity, avoidance of harsh reagents. organic-chemistry.org |

| NCS / Dilute HCl | Thiols | Good yields, mild conditions. organic-chemistry.org |

| Nitrate salt / TMSCl | Thiols, Disulfides | Mild, efficient, high yields, clean reactions. organic-chemistry.org |

| DCDMH | Thiols, Disulfides, Benzylic Sulfides | Broad substrate scope, simple, practical. researchgate.net |

Chlorosulfonation can also refer to the direct introduction of a -SO₂Cl group onto a molecule. For secondary amines, this is typically achieved by reaction with sulfuryl chloride, as described above.

In recent years, transition metal catalysis has emerged as a powerful tool for the formation of carbon-sulfur bonds and the synthesis of sulfonyl chlorides. These methods often offer milder reaction conditions and improved functional group tolerance compared to classical approaches.

A notable photocatalytic alternative to the traditional Meerwein method for synthesizing arylsulfonyl chlorides from arenediazonium salts has been developed. acs.org While initially employing ruthenium-based catalysts like [Ru(bpy)₃]Cl₂, more sustainable and cost-effective heterogeneous, transition-metal-free photocatalysts such as potassium poly(heptazine imide) (K-PHI) have been successfully utilized. acs.org This method demonstrates high yields for both electron-rich and electron-deficient systems under visible light irradiation at room temperature. acs.org

Nickel-catalyzed sulfonylation of aryl bromides using potassium metabisulfite (B1197395) as an SO₂ surrogate represents another significant advancement. researchgate.net This approach avoids the direct handling of gaseous sulfur dioxide. Similarly, cobalt-catalyzed redox-neutral coupling of boronic acids, ammonium (B1175870) salts, and potassium metabisulfite provides an efficient route to sulfones, highlighting the versatility of transition metals in sulfur chemistry. researchgate.net While these methods typically lead to sulfones or sulfonamides, the intermediate formation often involves a sulfonyl chloride or a related reactive species.

One-pot syntheses that involve the in situ generation of a sulfonyl chloride followed by its immediate reaction with a nucleophile are highly efficient. These procedures minimize the need for purification of often unstable sulfonyl chloride intermediates and reduce waste.

A common one-pot strategy involves the oxidative chlorination of a thiol, followed by the addition of an amine to form the corresponding sulfonamide in the same reaction vessel. organic-chemistry.org For example, thiols can be oxidized with N-chlorosuccinimide (NCS), tetrabutylammonium chloride, and water, after which an amine is added to furnish the sulfonamide in high yield. organic-chemistry.org

More recently, a copper-catalyzed decarboxylative halosulfonylation has been developed, which allows for the synthesis of sulfonamides from readily available aromatic carboxylic acids and amines. princeton.eduacs.org This method leverages copper ligand-to-metal charge transfer (LMCT) to convert the acid to a sulfonyl chloride intermediate, which is then trapped by an amine in a one-pot process. princeton.eduacs.org This strategy elegantly merges traditional amide coupling partners to generate sulfonamides. princeton.edu

Another example is the development of a facile protocol for synthesizing sulfonylhydrazones from sulfonyl chlorides, hydrazine (B178648) hydrate, and vinyl azides in water, which proceeds in a one-pot manner. lookchem.com

Advanced Synthetic Routes to Methoxy-Substituted Piperidine Derivatives

The 4-methoxypiperidine core of the target molecule is a common structural motif. Its synthesis, particularly with stereochemical control, is a subject of ongoing research.

The construction of the piperidine ring with control over its stereochemistry is crucial for accessing specific isomers of biologically active molecules. ajchem-a.com Numerous advanced strategies have been developed to achieve high levels of stereoselectivity.

Recent methodologies for constructing highly substituted piperidines include:

Radical (4+2) Cycloaddition: A boronyl radical-catalyzed cycloaddition between 3-aroyl azetidines and various alkenes provides polysubstituted piperidines with generally high yield and diastereoselectivity under metal-free conditions. nih.gov

Gold-Catalyzed Annulation: Gold catalysis enables the direct assembly of substituted piperidines from N-allenamides and alkene-tethered oxime ethers. ajchem-a.com

Chemo-enzymatic Cascades: A one-pot amine oxidase/ene imine reductase cascade can convert N-substituted tetrahydropyridines into stereo-defined piperidines, offering access to either enantiomer by selecting the appropriate enzyme. acs.org

Domino and Cascade Reactions: Multicomponent reactions, such as the Michael-Mannich cascade, have been developed for the highly selective four-component synthesis of polysubstituted piperidin-2-ones from simple starting materials. researchgate.net

Epoxidation and Ring-Opening: Densely substituted, oxygenated piperidines can be synthesized through the diastereoselective epoxidation of tetrahydropyridines followed by regioselective nucleophilic ring-opening, allowing for the introduction of diverse functionalities. nih.govacs.org

The table below highlights some modern approaches to stereocontrolled piperidine synthesis.

| Method | Key Features | Stereocontrol |

| Boronyl Radical-Catalyzed (4+2) Cycloaddition | Metal-free, high atom economy, broad substrate scope. nih.gov | High diastereoselectivity. nih.gov |

| Chemo-enzymatic Dearomatization | Access to both enantiomers, useful for drug synthesis. acs.org | Excellent enantioselectivity (>99% ee). acs.org |

| Epoxidation of Tetrahydropyridines | Versatile for introducing diverse functionalities. nih.govacs.org | High diastereoselectivity. nih.govacs.org |

| Gold-Catalyzed Cyclization/Ferrier Rearrangement | One-pot synthesis of piperidin-4-ols, highly modular. nih.gov | Excellent diastereoselectivity. nih.gov |

The methoxy (B1213986) group at the 4-position of the piperidine ring can be introduced either by starting with a pre-functionalized precursor or by modifying the piperidine ring after its formation.

One common strategy involves the chemical modification of 4-piperidone (B1582916) or 4-hydroxypiperidine (B117109). 4-Hydroxypiperidine can be O-methylated using standard ether synthesis conditions, such as the Williamson ether synthesis, although protection of the piperidine nitrogen is typically required. Alternatively, the ketone of an N-protected 4-piperidone can be reduced to the corresponding alcohol, followed by methylation.

A more elaborate synthetic route can build the methoxy-substituted ring from acyclic or different heterocyclic precursors. For example, a synthetic pathway to 2-acetonyl-3-methoxypiperidine starts from 3-pyridone. google.com The process involves a Mannich reaction, methylation of the hydroxyl group to a methoxy group, hydrogenation of the pyridine (B92270) ring to a piperidine, and subsequent modifications. google.com A similar strategy could be envisioned starting from 4-pyridone to ultimately yield a 4-methoxypiperidine derivative.

Functionalization Strategies for Piperidine Scaffolds

The piperidine ring is a prevalent structural motif in numerous pharmaceuticals, making the development of methods for its functionalization a critical area of organic synthesis. These strategies are essential for creating derivatives like 4-methoxypiperidine and are broadly applicable to the synthesis of complex molecules.

One primary approach is the direct C-H functionalization of the saturated piperidine ring. This modern strategy allows for the introduction of functional groups at specific positions (C2, C3, or C4) by carefully selecting catalysts and nitrogen-protecting groups. For instance, rhodium-catalyzed C-H insertion reactions can be directed to different carbons of the piperidine scaffold, enabling the synthesis of various substituted analogues from a common precursor.

Another significant strategy involves the dearomatization of pyridine precursors . Pyridines can be hydrogenated or reduced to form the piperidine ring. This process can be combined with functionalization in a one-pot reaction, offering an efficient route to substituted piperidines. Catalysts based on rhodium, palladium, and iridium are often employed for the asymmetric hydrogenation of pyridinium (B92312) salts, yielding chiral piperidine derivatives.

Furthermore, multi-component reactions (MCRs) provide a powerful tool for constructing highly functionalized piperidines in a single step from simple starting materials. These reactions enhance efficiency by forming multiple bonds in one operation, which is highly valuable for building libraries of complex molecules for drug discovery.

Convergent and Divergent Synthetic Pathways to 4-Methoxypiperidine-1-sulfonyl Chloride

The synthesis of this compound can be approached through both convergent and divergent strategies, each offering distinct advantages in terms of efficiency and molecular diversity.

In contrast, a divergent synthesis would begin with a common piperidine-based intermediate that is later elaborated to introduce the required functional groups. For example, one could start with a protected 4-hydroxypiperidine. From this central molecule, one path would lead to the methylation of the hydroxyl group to form the methoxy ether, while another path would involve deprotection and subsequent reaction with a sulfonylating agent. This approach is particularly useful for creating a library of related compounds where different functional groups can be introduced at various positions on the piperidine scaffold.

Coupling Strategies for Combining Sulfonyl Chloride and Methoxy-Piperidine Moieties

The key bond-forming step in the convergent synthesis of this compound is the reaction between the secondary amine of 4-methoxypiperidine and a suitable sulfonylating agent. The most common and direct method for this transformation is the use of sulfuryl chloride (SO₂Cl₂).

This reaction is a standard procedure for the synthesis of N-sulfonyl derivatives from secondary amines. cbijournal.comrsc.org The nitrogen atom of the 4-methoxypiperidine acts as a nucleophile, attacking the electrophilic sulfur atom of sulfuryl chloride. This results in the displacement of a chloride ion and the formation of the desired N-S bond, yielding this compound. The reaction is typically performed in the presence of a base to neutralize the hydrogen chloride (HCl) that is generated as a byproduct, driving the reaction to completion.

Precursor Synthesis and Regioselective Functionalization

The successful synthesis of the target compound relies on the efficient preparation of its key precursor, 4-methoxypiperidine. This intermediate can be synthesized through several established routes, often starting from commercially available piperidine derivatives.

Synthesis from 4-Hydroxypiperidine: A common method involves the O-methylation of 4-hydroxypiperidine. The nitrogen of 4-hydroxypiperidine is typically first protected with a suitable group, such as a tert-butoxycarbonyl (Boc) group, to prevent side reactions at the more nucleophilic nitrogen atom. chemicalbook.com The hydroxyl group of the resulting N-Boc-4-hydroxypiperidine can then be deprotonated with a strong base (e.g., sodium hydride) and reacted with a methylating agent like methyl iodide to form the methoxy ether. Subsequent removal of the Boc protecting group under acidic conditions yields 4-methoxypiperidine.

Synthesis from 4-Piperidone: An alternative route starts with 4-piperidone. nih.govgoogle.comdtic.milorganic-chemistry.org The ketone functionality is first reduced to a hydroxyl group using a reducing agent such as sodium borohydride (B1222165) (NaBH₄). This produces 4-hydroxypiperidine, which can then be methylated as described above. The synthesis of 4-piperidones themselves can be achieved through methods like the Dieckmann condensation. dtic.mil

The regioselective functionalization in the final step of the synthesis of this compound is inherently controlled. The reaction with sulfuryl chloride occurs exclusively at the nitrogen atom of the piperidine ring, as it is the only available nucleophilic site for the sulfonylation reaction.

Optimization of Reaction Parameters for Enhanced Efficiency and Yield

Optimizing the reaction conditions for the sulfonylation of 4-methoxypiperidine is crucial for maximizing the yield and purity of the final product. Key parameters that influence the efficiency of this reaction include the choice of base, solvent, temperature, and stoichiometry of the reactants.

Base: The presence of a base is essential to neutralize the HCl generated during the reaction. Common choices include organic tertiary amines, such as triethylamine (B128534) or pyridine, or inorganic bases like sodium carbonate. The base's strength and steric properties can affect the reaction rate and prevent side reactions.

Solvent: The reaction is typically carried out in an aprotic solvent, such as dichloromethane (DCM), diethyl ether, or tetrahydrofuran (B95107) (THF), to avoid reaction of the sulfonyl chloride with the solvent. The choice of solvent can influence the solubility of the reactants and the reaction rate.

Temperature: The sulfonylation is often performed at low temperatures (e.g., 0 °C) to control the exothermic nature of the reaction and to minimize the formation of potential byproducts. After the initial addition of the sulfonylating agent, the reaction may be allowed to warm to room temperature to ensure completion.

Stoichiometry: The molar ratio of the reactants is another critical factor. While a 1:1 stoichiometry of the amine to sulfuryl chloride is theoretically required, a slight excess of the sulfonylating agent may be used to ensure full conversion of the starting amine.

Below is a table summarizing typical parameters for the sulfonylation of secondary amines.

| Parameter | Condition | Rationale |

| Sulfonylating Agent | Sulfuryl Chloride (SO₂Cl₂) | A highly reactive and common reagent for forming N-sulfonyl chlorides. |

| Base | Triethylamine, Pyridine | Neutralizes the HCl byproduct, driving the reaction forward. researchgate.net |

| Solvent | Dichloromethane (DCM), THF | Aprotic solvents that do not react with the sulfonyl chloride. rsc.org |

| Temperature | 0 °C to Room Temperature | Controls the exothermic reaction and minimizes side products. |

| Stoichiometry | ~1:1.1 (Amine:SO₂Cl₂) | A slight excess of the sulfonylating agent can ensure complete reaction. |

By carefully controlling these parameters, the synthesis of this compound can be optimized to achieve high yields and purity, facilitating its use in further chemical applications.

Mechanistic Investigations and Reactivity Profiles of 4 Methoxypiperidine 1 Sulfonyl Chloride

Elucidation of Nucleophilic Substitution Mechanisms at the Sulfonyl Sulfur Center

The reactivity of sulfonyl chlorides, including 4-methoxypiperidine-1-sulfonyl chloride, is centered on the electrophilic nature of the sulfur atom. Nucleophilic substitution at this tetracoordinate sulfur center is a fundamental process in the synthesis of sulfonamides, sulfonate esters, and other sulfur-containing compounds. fiveable.me The mechanisms governing these reactions are more complex than those at a typical sp³-hybridized carbon atom and are generally discussed in terms of a concerted SN2-type displacement or a stepwise addition-elimination pathway. mdpi.com

Comparative Analysis of SN2 and Addition-Elimination Pathways

The distinction between a concerted SN2 mechanism and a stepwise addition-elimination (A-E) mechanism at the sulfonyl sulfur has been a subject of extensive investigation. mdpi.commdpi.com

The concerted SN2-type mechanism involves a single transition state where the nucleophile attacks the sulfur atom concurrently with the departure of the chloride leaving group. mdpi.com This process, analogous to the classic SN2 reaction at carbon, proceeds through a trigonal bipyramidal transition state. mdpi.com A significant body of evidence, including kinetic data from solvolysis reactions of various arenesulfonyl chlorides, supports this pathway. mdpi.com For instance, studies on the chloride-chloride exchange reaction in arenesulfonyl chlorides, investigated using density functional theory (DFT), revealed that the reaction proceeds via a single transition state consistent with the SN2 mechanism. mdpi.comnih.gov

The stepwise addition-elimination (A-E) mechanism , on the other hand, involves the formation of a pentacoordinate sulfurane intermediate. mdpi.com In this pathway, the nucleophile first adds to the sulfonyl group, forming a trigonal bipyramidal intermediate, which then eliminates the leaving group in a second step to yield the final product. mdpi.comnih.gov While less commonly invoked for sulfonyl chlorides, this mechanism is considered a possibility, particularly with highly reactive nucleophiles or different leaving groups. mdpi.commdpi.com For example, computational studies suggest that while chloride exchange on arenesulfonyl chlorides follows an SN2 path, the analogous fluoride (B91410) exchange reaction likely occurs via an addition-elimination mechanism with the formation of a difluorosulfurandioxide intermediate. mdpi.comnih.gov

The operative pathway depends on several factors, including the nature of the substrate, the nucleophile, the leaving group, and the solvent. mdpi.com For many reactions of sulfonyl chlorides, the distinction can be subtle, as the putative pentacoordinate intermediate in an A-E mechanism may be a transient species that is energetically indistinguishable from a transition state.

| Feature | SN2 Mechanism | Addition-Elimination (A-E) Mechanism |

|---|---|---|

| Intermediates | None (only a transition state) | Pentacoordinate sulfurane intermediate |

| Reaction Steps | One step (concerted) | Two steps (addition then elimination) |

| Energy Profile | Single energy barrier | Two energy barriers with an intermediate in a potential energy well |

| Evidence | Supported by kinetic studies of arenesulfonyl chlorides and DFT calculations for chloride exchange. mdpi.commdpi.comnih.gov | Proposed for sulfinyl derivatives and calculated to be favorable for fluoride exchange on sulfonyl fluorides. mdpi.comnih.gov |

Influence of Electronic and Steric Effects of the 4-Methoxypiperidine (B1585072) Moiety on Reactivity

The structure of the 4-methoxypiperidine moiety attached to the sulfonyl chloride group significantly influences the compound's reactivity through a combination of electronic and steric effects.

Electronic Effects: The 4-methoxy group is an electron-donating group. This effect, transmitted through the aliphatic piperidine (B6355638) ring, increases the electron density on the nitrogen atom and, subsequently, on the attached sulfonyl group. This increased electron density on the sulfur atom makes it less electrophilic and therefore less susceptible to nucleophilic attack. Studies on substituted arenesulfonyl chlorides have shown that electron-donating groups on the aromatic ring tend to decrease reactivity toward nucleophiles. nih.gov For example, the Hammett equation applied to the chloride exchange rates of various substituted arenesulfonyl chlorides yielded a positive ρ-value of +2.02, indicating that electron-withdrawing groups accelerate the reaction by stabilizing the developing negative charge in the transition state, while electron-donating groups slow it down. nih.gov

Steric Effects: The piperidine ring itself is a bulky, non-planar substituent. Steric hindrance around the sulfur center can impede the approach of a nucleophile, potentially slowing the reaction rate. However, research on ortho-alkyl-substituted arenesulfonyl chlorides has revealed a counterintuitive phenomenon where steric bulk can actually accelerate nucleophilic substitution. mdpi.comnih.gov DFT calculations and X-ray data have shown that significant steric congestion in the ground state of these molecules is relieved upon moving to the more open trigonal bipyramidal transition state, thus lowering the activation energy. mdpi.commdpi.com The rigid, sterically congested structure of the ground state is destabilized, leading to an enhanced reaction rate. mdpi.comnih.gov It is plausible that the conformationally complex piperidine ring in this compound could introduce similar ground-state strain that is released in the transition state, thereby enhancing its reactivity.

Solvent Effects and Catalysis in Sulfonyl Chloride Reactions

The medium in which a reaction is conducted plays a critical role in the kinetics and mechanism of sulfonyl chloride reactions.

Solvent Effects: The solvolysis rates of sulfonyl chlorides have been extensively studied to probe mechanistic pathways. The extended Grunwald-Winstein equation is often used to correlate these rates with solvent nucleophilicity (NT) and solvent ionizing power (YCl). nih.gov For most arenesulfonyl and alkanesulfonyl chlorides, these correlations show a significant sensitivity to solvent nucleophilicity and a lesser but still important sensitivity to ionizing power, which is strong evidence for a bimolecular SN2 mechanism. mdpi.comnih.gov Polar aprotic solvents, such as acetonitrile (B52724) or DMF, can accelerate SN2 reactions by solvating the counter-ion of the nucleophile, thereby increasing its effective nucleophilicity. mdpi.commasterorganicchemistry.com In contrast, polar protic solvents can solvate the nucleophile itself through hydrogen bonding, potentially reducing its reactivity. organic-chemistry.org In some cases, solvent molecules may act as catalysts; for instance, the hydrolysis of arenesulfonyl chlorides in water-dioxane mixtures has been shown to be catalyzed by dioxane. researchgate.net

Catalysis: While many reactions of sulfonyl chlorides proceed readily without a catalyst, certain transformations benefit from catalysis. Base catalysis is common, particularly in reactions with amine or alcohol nucleophiles, where the base serves to deprotonate the nucleophile or scavenge the HCl byproduct. rsc.org More sophisticated catalysts have also been developed. For example, specific tetrapeptides have been shown to catalyze the enantioselective sulfonylation of diols, indicating that the reaction is sensitive to the steric environment provided by the catalyst. nih.gov

Role as an Electrophilic Synthon and Reactive Intermediate Precursor

Beyond its direct use in nucleophilic substitution reactions, this compound can serve as a precursor to highly reactive intermediates or act as an electrophilic partner in modern coupling reactions. sioc-journal.cnmagtech.com.cn

Generation and Reactivity of Sulfenes and Related Species

Alkanesulfonyl chlorides that possess at least one α-hydrogen, such as this compound (with hydrogens on C2 and C6 of the piperidine ring), can undergo an elimination reaction in the presence of a base to form sulfenes. nih.govwikipedia.org Sulfenes (R2C=SO2) are highly reactive, transient species that are analogous to ketenes. wikipedia.org

The generation typically involves the treatment of the sulfonyl chloride with an amine base, such as triethylamine (B128534), which abstracts an α-proton to initiate the elimination of HCl. wikipedia.orgiupac.org

Once formed, the electrophilic sulfene (B1252967) intermediate can be trapped by a wide variety of nucleophiles. wikipedia.org For example, it can undergo [2+2] cycloaddition reactions with alkenes or imines, or be trapped by alcohols or amines to form sulfonate esters or sulfonamides, respectively. magtech.com.cn This pathway, proceeding through an initial elimination to a sulfene followed by addition, represents an alternative mechanistic route to substitution products and is particularly important under basic conditions. nih.gov

Desulfitative Reactivity in Cross-Coupling Reactions

In recent years, sulfonyl chlorides have emerged as versatile electrophilic partners in transition-metal-catalyzed cross-coupling reactions. sioc-journal.cnresearchgate.net In these "desulfitative" or "desulfinylative" couplings, the entire sulfonyl chloride group is not incorporated into the product. Instead, the S-C bond is cleaved, and the sulfonyl group is extruded as sulfur dioxide (SO2), allowing the organic moiety (the 4-methoxypiperidinyl radical or anion in this case) to couple with a nucleophilic partner. sioc-journal.cnwikipedia.org

These reactions provide a powerful method for forming new carbon-carbon or carbon-heteroatom bonds. core.ac.uk Catalysts based on inexpensive and environmentally friendly metals like iron, as well as more traditional palladium catalysts, have been developed for this purpose. core.ac.ukchemrevlett.com For example, both alkane- and arenesulfonyl chlorides can undergo smooth desulfitative C-C cross-coupling with Grignard reagents in the presence of an iron catalyst, demonstrating their utility as alternatives to organic halides in coupling reactions. core.ac.uknih.gov This reactivity expands the synthetic utility of this compound beyond its traditional role as a sulfonating agent, allowing it to act as a source of the 4-methoxypiperidinyl moiety in complex molecule synthesis. sioc-journal.cn

Conformational Dynamics and Stereochemical Control within the Piperidine Ring during Reactions

The stereochemical outcome of reactions involving the this compound ring system is intricately linked to the molecule's conformational dynamics. The piperidine ring predominantly adopts a chair conformation to minimize angular and torsional strain. In this conformation, substituents can occupy either axial or equatorial positions. The interplay between these conformational preferences and the energy of the transition states of a reaction dictates the stereoselectivity of product formation, a principle often rationalized through the Curtin-Hammett principle.

For this compound, the two primary chair conformers are in rapid equilibrium. These conformers are distinguished by the orientation of the 4-methoxy group, which can be either axial or equatorial. The relative stability of these two conformers is governed by steric and electronic effects.

Generally, substituents on a six-membered ring are more stable in the equatorial position to avoid steric hindrance with other axial substituents, particularly the 1,3-diaxial interactions. This steric preference would favor the conformer where the methoxy (B1213986) group is in the equatorial position.

The conformational preference of the 4-methoxy group can be quantified by its A-value, which is a measure of the energy difference between the axial and equatorial conformers. While the A-value for a methoxy group on a piperidine ring is not extensively documented, it is expected to be similar to that in a cyclohexane (B81311) system, where the equatorial position is favored.

The following table summarizes the expected conformational preferences and the key factors influencing them:

| Conformer | 4-Methoxy Group Position | N-Sulfonyl Chloride Group Position | Relative Stability | Key Influencing Factors |

| 1 | Equatorial | Equatorial | More Stable | Minimized 1,3-diaxial interactions for both substituents. |

| 2 | Axial | Equatorial | Less Stable | Steric strain from 1,3-diaxial interactions of the methoxy group. |

The stereochemical control in reactions of this compound is a direct consequence of these conformational dynamics. According to the Curtin-Hammett principle, the ratio of products formed from the two rapidly interconverting conformers is determined not by the relative populations of the ground-state conformers but by the difference in the free energies of the transition states leading to each product.

For a hypothetical reaction where a nucleophile attacks a position on the piperidine ring, the trajectory of the attack will be influenced by the conformation of the ring at the moment of reaction. If the transition state energy for the reaction of the more stable equatorial conformer is lower, the major product will be the one derived from this conformer. Conversely, if the less stable axial conformer reacts via a lower energy transition state, it may lead to the major product, a common scenario in reactions under Curtin-Hammett control.

The following table illustrates a hypothetical scenario of a stereoselective reaction and how the product distribution would be determined by the transition state energies, in accordance with the Curtin-Hammett principle:

| Reacting Conformer | Relative Ground State Energy | Transition State Energy for Reaction | Predicted Product | Expected Product Distribution |

| Equatorial Methoxy | Lower | Lower | Product A | Major |

| Axial Methoxy | Higher | Higher | Product B | Minor |

It is important to note that without specific experimental data on the reaction kinetics and computational studies on the transition state energies for reactions of this compound, the actual stereochemical outcomes can only be predicted based on these established principles of conformational analysis and reaction dynamics.

Applications of 4 Methoxypiperidine 1 Sulfonyl Chloride in Advanced Organic Synthesis

Derivatization to Sulfonamides and Related Sulfonyl-Containing Compounds

The most direct and widely utilized application of 4-methoxypiperidine-1-sulfonyl chloride is in the synthesis of N-substituted sulfonamides. The sulfonyl chloride group is a highly reactive electrophile that readily undergoes nucleophilic attack by primary and secondary amines, forming a stable sulfonamide linkage. ajchem-b.com This reactivity is the foundation for its use in creating a variety of sulfonyl-containing compounds.

Amidation Reactions with Diverse Amine Substrates

The reaction of this compound with a wide array of amine substrates is a cornerstone of its synthetic utility. This amidation, or more precisely sulfonylation, is typically carried out under standard, mild conditions, making it a versatile and reliable transformation. The general reaction involves mixing the sulfonyl chloride with a primary or secondary amine in an inert solvent, such as dichloromethane (B109758), in the presence of a base to neutralize the hydrochloric acid byproduct. mdpi.com

Common bases used for this purpose include tertiary amines like triethylamine (B128534) or pyridine (B92270). The reaction generally proceeds smoothly at room temperature, affording the desired sulfonamide product in good to excellent yields. mdpi.com This method allows for the coupling of the 4-methoxypiperidine-1-sulfonyl moiety with a vast chemical space of amine-containing molecules, from simple alkyl amines to complex, polyfunctional aromatic and heterocyclic amines. This versatility is crucial in the generation of compound libraries for drug discovery.

Table 1: Representative Amidation Reactions of this compound

| Amine Substrate | Product | Typical Conditions |

|---|---|---|

| Aniline | N-phenyl-4-methoxypiperidine-1-sulfonamide | Triethylamine, Dichloromethane, RT |

| Benzylamine | N-benzyl-4-methoxypiperidine-1-sulfonamide | Triethylamine, Dichloromethane, RT |

| Morpholine | 1-(4-Methoxypiperidine-1-sulfonyl)morpholine | Pyridine, Dichloromethane, 0 °C to RT |

This table represents typical, expected reactions based on the general reactivity of sulfonyl chlorides.

Synthesis of Sulfinamides and Other Sulfonyl Derivatives

Beyond the common sulfonamides, this compound can be a precursor to other sulfonyl derivatives, such as sulfinamides. Sulfinamides are valuable intermediates in organic synthesis, and a general and expedient method for their preparation from sulfonyl chlorides has been developed. This process involves an in situ reduction of the sulfonyl chloride in the presence of an amine.

The reaction is typically carried out by treating the sulfonyl chloride with a reducing agent, such as triphenylphosphine, in the presence of an amine and a base like triethylamine. This one-pot procedure avoids the need to handle sensitive sulfinyl chloride intermediates. Although this method has been demonstrated with a range of aryl and alkyl sulfonyl chlorides, the principles are directly applicable to this compound, allowing for the synthesis of 4-methoxypiperidine-1-sulfinamides. Strongly electrophilic sulfonyl chlorides can sometimes lead to the formation of the corresponding sulfonamide as a byproduct in this reaction.

Utilization in the Design and Construction of Complex Molecular Architectures

The structural features of this compound make it a valuable tool for medicinal chemists and synthetic chemists in the construction of complex, biologically active molecules. The incorporation of the 4-methoxypiperidine (B1585072) unit can significantly influence the physicochemical properties of a molecule, such as its solubility, lipophilicity, and metabolic stability.

Contribution to Piperidine (B6355638) Scaffold Diversity and Privileged Structures

The piperidine ring is considered a "privileged structure" in medicinal chemistry. mdpi.comnih.gov This term refers to molecular scaffolds that are capable of binding to multiple, distinct biological targets, making them recurring motifs in a wide range of therapeutic agents. researchgate.net The prevalence of the piperidine scaffold in FDA-approved drugs highlights its importance. nih.gov

4-Methoxypiperidine hydrochloride is itself a key intermediate and building block in the synthesis of various pharmaceuticals. chemimpex.com By converting this scaffold into the corresponding sulfonyl chloride, chemists are provided with a reactive handle to incorporate this privileged structure into larger, more complex molecules. The sulfonamide linkage formed is robust and metabolically stable, making it an ideal covalent linker. This strategy allows for the generation of vast libraries of novel compounds containing the 4-methoxypiperidine moiety, each with the potential for unique biological activity. The introduction of this scaffold can modulate properties like aqueous solubility and has been shown to be beneficial in the development of inhibitors for various enzymes and receptors. acs.org

Role as a Building Block in Fragment-Based Approaches

Fragment-based drug discovery (FBDD) has become a powerful strategy for identifying lead compounds in modern pharmaceutical research. This approach involves screening libraries of low-molecular-weight compounds, or "fragments," to identify those that bind weakly to a biological target. medchemexpress.com These initial hits are then optimized and grown into more potent, drug-like molecules.

This compound is an excellent candidate for use as a building block in an FBDD context. The 4-methoxypiperidine core represents a synthetically tractable, three-dimensional fragment with desirable physicochemical properties. The sulfonyl chloride provides a reactive vector that can be used for "fragment growing" or "fragment linking." Once a fragment containing the 4-methoxypiperidine scaffold is identified as a binder, the sulfonyl chloride can be used to react with a diverse set of small amine- or alcohol-containing fragments to explore the surrounding binding pocket and rapidly increase potency. This modular approach simplifies the synthesis of analogues and accelerates the optimization process from an initial fragment hit to a lead compound. mdpi.com

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Triethylamine |

| Pyridine |

| Dichloromethane |

| N-phenyl-4-methoxypiperidine-1-sulfonamide |

| N-benzyl-4-methoxypiperidine-1-sulfonamide |

| 1-(4-Methoxypiperidine-1-sulfonyl)morpholine |

| 1-(4-Alkylpiperazin-1-yl)-4-methoxypiperidine-1-sulfonamide |

| Triphenylphosphine |

Participation in Cycloaddition, Annulation, and Other Carbon-Carbon/Heteroatom Bond-Forming Reactions

While this compound is classically used for the synthesis of sulfonamides (S-N bond formation), the sulfonyl group can be a versatile participant or precursor in a variety of more complex transformations, including cycloadditions and annulations that forge new carbon-carbon and carbon-heteroatom bonds.

Cycloaddition Reactions: The electron-withdrawing nature of the sulfonyl group can activate adjacent double or triple bonds, making them potent dienophiles or dipolarophiles in cycloaddition reactions. A sulfonyl chloride can serve as a precursor to such activated systems. For example, reaction with an appropriate amine or alcohol containing unsaturation can yield a sulfonamide or sulfonate ester that is primed for cycloaddition.

[4+2] Cycloadditions (Diels-Alder): Vinyl sulfonamides or sulfones, readily prepared from sulfonyl chlorides, can act as dienophiles. The sulfonyl group's ability to stabilize the transition state often enhances the reactivity and controls the regioselectivity of the reaction. mdpi.com

[3+2] Cycloadditions: Electron-deficient alkenes, such as those bearing a sulfonyl group, are excellent partners for 1,3-dipoles like azomethine ylides, nitrile oxides, or diazoalkanes, leading to the formation of five-membered heterocyclic rings. chemrxiv.org

Annulation Reactions: Annulation reactions, which involve the formation of a new ring onto a pre-existing molecule, can also be facilitated by the chemistry of the sulfonyl group.

[4+1] Annulations: In certain synthetic strategies, sulfur ylides can react with four-carbon synthons in a formal [4+1] cycloaddition to generate five-membered rings. researchgate.netrsc.org Sulfonyl chlorides can be precursors to the compounds that generate these ylides or react with them.

Other Annulations: The sulfonyl group can be used as a temporary activating group that is later extruded (e.g., as SO₂) in a final ring-forming step, a common strategy in reactions like the Ramberg–Bäcklund reaction to form C=C bonds within a newly formed ring.

Other Bond-Forming Reactions: The reactivity of the sulfonyl chloride group extends beyond simple nucleophilic substitution, enabling a variety of bond-forming transformations.

C-S Bond Formation: Recent methodologies have shown that sulfonyl chlorides can react with alcohols, in the presence of reagents like 1,1'-azodicarbonyl)dipiperidine (ADDP), to form C-S bonds, providing a route to thioethers. rsc.orgresearchgate.net

C-C Bond Formation: While less direct, sulfonyl chlorides can be precursors to species that engage in C-C bond formation. For instance, reduction to a sulfinate salt allows for subsequent radical-based C-H functionalization reactions. nih.gov In some cases, reagents like thionyl chloride have been observed to promote dimerization, resulting in C-C bond formation between two heterocyclic units. beilstein-journals.org

Late-Stage Functionalization: Modern methods allow for the mild conversion of primary sulfonamides back into highly reactive sulfonyl chlorides using reagents like Pyry-BF₄. nih.govresearchgate.net This enables the derivatization of complex, drug-like molecules in the late stages of a synthetic sequence, allowing for the formation of diverse S-N, S-O, S-C, and S-F bonds. nih.govresearchgate.net

Table 3: Advanced Bond-Forming Reactions Involving Sulfonyl Chlorides and Their Derivatives

| Reaction Type | Role of Sulfonyl Group | Bond(s) Formed | Example Transformation | Reference(s) |

|---|---|---|---|---|

| [4+2] Cycloaddition | Activates dienophile (as vinyl sulfone/sulfonamide) | C-C, C-C | Diels-Alder reaction between a diene and a vinyl sulfonamide | mdpi.commdpi.com |

| [3+2] Cycloaddition | Activates dipolarophile (as vinyl sulfone) | C-C, C-N | Reaction of an azomethine ylide with a vinyl sulfone | chemrxiv.org |

| [4+1] Annulation | Precursor to reactive species (e.g., sulfur ylides) | C-C, C-C | Synthesis of five-membered rings from Baylis-Hillman bromides and sulfur ylides | rsc.org |

| Thioether Synthesis | Electrophilic sulfur source | C-S | Reaction of a sulfonyl chloride with an alcohol mediated by ADDP | rsc.orgresearchgate.net |

| Late-Stage Functionalization | Re-generated electrophile from a sulfonamide | S-N, S-O, S-C | Conversion of a primary sulfonamide to a sulfonyl chloride for further coupling | nih.govresearchgate.net |

Computational Chemistry and Theoretical Investigations of 4 Methoxypiperidine 1 Sulfonyl Chloride

Density Functional Theory (DFT) Studies of Reaction Mechanisms and Transition States

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has become a primary tool for studying reaction mechanisms involving sulfonyl chlorides and related compounds.

DFT calculations are instrumental in mapping the potential energy surface of a chemical reaction, allowing for the identification of transition states and the calculation of activation energy barriers. nih.govresearchgate.net For reactions involving sulfonyl chlorides, such as nucleophilic substitution at the sulfur center, DFT can distinguish between different possible mechanisms, like a concerted SN2-type pathway or a stepwise addition-elimination mechanism. mdpi.com

A study on the isotopic chloride-chloride exchange in various arenesulfonyl chlorides revealed that the reaction proceeds via a single transition state, consistent with an SN2 mechanism. mdpi.com DFT calculations were used to determine the Gibbs free energy of activation (ΔG‡). The reliability of these calculations is often validated by comparing the computed relative rate constants with experimental kinetic data. For instance, calculations showed that a para-methyl group slightly increases the free energy barrier compared to the unsubstituted benzenesulfonyl chloride, which aligns with experimental observations of its lower reactivity. mdpi.com

In a different system studying the amino-sulfonylation of alkenes, DFT was employed to calculate the free energy profile. nih.gov The calculations identified the rate-determining step by comparing the activation barriers of sequential radical addition processes. The initial homolysis of the N–S bond in the excited state of the N-sulfonyl ketimine reagent had a calculated free energy barrier of only 6.7 kcal mol⁻¹, while the subsequent radical addition of the sulfonyl radical to the alkene had a higher barrier of 11.4 kcal mol⁻¹, identifying it as the rate-determining step. nih.gov These examples highlight the power of DFT in quantitatively predicting reaction pathways and barriers for sulfonyl-containing molecules.

Table 1: Comparison of Calculated vs. Experimental Parameters for Nucleophilic Substitution This table is illustrative, based on findings for related sulfonyl chlorides.

| Compound Class | Reaction Type | Calculated ΔG‡ (kcal/mol) | Experimental Relative Rate | Mechanism |

|---|---|---|---|---|

| Arenesulfonyl Chlorides | Cl⁻ Exchange | 20-25 | Varies with substituent | SN2 mdpi.com |

DFT, coupled with methods like Natural Bond Orbital (NBO) analysis, provides deep insights into the electronic structure and bonding characteristics of molecules. NBO analysis examines charge delocalization, hyperconjugative interactions, and the nature of chemical bonds. mdpi.comresearchgate.net

In the context of 4-Methoxypiperidine-1-sulfonyl chloride, NBO analysis would be expected to reveal key interactions, such as:

Hyperconjugation involving the lone pairs of the oxygen and nitrogen atoms of the piperidine (B6355638) ring.

The nature of the sulfur-chlorine and sulfur-nitrogen bonds, which are critical to the compound's reactivity as a sulfonylating agent.

Delocalization of electron density between the sulfonyl group and the piperidine nitrogen.

These electronic effects are fundamental to the molecule's chemical behavior and its interactions with other reagents. nih.gov

Conformational Analysis and Molecular Dynamics Simulations of the 4-Methoxypiperidine (B1585072) Moiety

The three-dimensional structure of the 4-methoxypiperidine ring is not static but exists as an equilibrium of different conformations, primarily chair forms. The orientation of the methoxy (B1213986) group (axial vs. equatorial) and the sulfonyl chloride group significantly impacts the molecule's properties. Molecular dynamics (MD) simulations and conformational analysis are used to explore these dynamic behaviors. compbiophyschem.commdpi.com

The conformational preferences of piperidine rings are governed by a complex interplay of steric and stereoelectronic effects. beilstein-journals.org Stereoelectronic effects involve the interaction of electron orbitals, which can stabilize or destabilize certain conformations. beilstein-journals.org Key effects in the 4-methoxypiperidine moiety include:

Hyperconjugation: This involves the delocalization of electrons from a filled bonding orbital (or lone pair) to an adjacent empty antibonding orbital (σ). In piperidines, nN→σC–H interactions, where the nitrogen lone pair donates into an anti-periplanar C-H antibonding orbital, are a significant stabilizing factor. beilstein-journals.org

Anomeric Effect: In the 4-methoxypiperidine ring, a generalized anomeric effect can occur, involving the interaction between the lone pairs of the methoxy oxygen and the antibonding orbitals of the C-C or C-H bonds within the ring. This can influence the preference for the axial or equatorial position of the methoxy group.

Charge-Dipole Interactions: The polarity of substituents can lead to stabilizing or destabilizing electrostatic interactions. Studies on hydroxylated piperidines have shown that the difference in electron-withdrawing power of axial and equatorial substituents can be explained by differing charge-dipole interactions. nih.gov

These subtle interactions collectively determine the dominant conformation and the energy barrier between different conformers. acs.orgrsc.org

Table 2: Key Stereoelectronic Interactions in Substituted Piperidines

| Interaction Type | Description | Typical Stabilization Energy | Consequence |

|---|---|---|---|

| Hyperconjugation (nN→σ*C–H) | Donation from Nitrogen lone pair to anti-periplanar C-H antibonding orbital. beilstein-journals.org | High | Influences ring conformation and basicity. beilstein-journals.org |

| Anomeric Effect (nO→σ*C–C) | Donation from Oxygen lone pair to C-C antibonding orbital. | Moderate | Can favor axial substituent orientation. rsc.org |

Computational methods, particularly DFT, are highly effective at predicting spectroscopic properties that can be compared with experimental data to validate computed structures. nih.gov The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts (¹H and ¹³C). nih.gov Good agreement between calculated and experimental spectra provides confidence in the predicted lowest-energy conformation. nih.gov

For this compound, DFT calculations could predict:

¹H and ¹³C NMR chemical shifts for both the axial and equatorial conformers of the methoxy group.

Vibrational frequencies for comparison with IR and Raman spectra.

UV-Vis electronic transitions, calculated using Time-Dependent DFT (TD-DFT). nih.gov

By calculating the relative energies of different conformers (e.g., chair with axial methoxy vs. chair with equatorial methoxy), the conformational preferences and the equilibrium populations can be predicted. These theoretical predictions are invaluable for interpreting experimental spectra and understanding the structural dynamics of the molecule.

In Silico Approaches to Molecular Design and Chemical Space Exploration

In silico techniques are essential in modern chemistry for designing novel compounds and exploring vast chemical spaces for molecules with specific properties, particularly in drug discovery. nih.govwhiterose.ac.ukrsc.org The piperidine scaffold is a common motif in pharmaceuticals, and the sulfonyl group is a key functional group used to modulate molecular properties and interactions. nih.govijnrd.orgsioc-journal.cn

The exploration of piperidine-based chemical space often involves creating virtual libraries of derivatives and analyzing them for drug-like properties. nih.govrsc.org For fragments intended for fragment-based drug discovery, properties are often guided by the 'rule-of-three' (e.g., MW < 300 Da, ClogP < 3). nih.gov Computational tools are used to calculate these properties for large sets of virtual compounds derived from scaffolds like 4-methoxypiperidine.

For a molecule like this compound, in silico design strategies could involve:

Virtual Library Generation: Using the 4-methoxypiperidine-1-sulfonyl core as a scaffold to generate a library of derivatives by reacting it in silico with various amines or other nucleophiles.

Molecular Docking: Predicting how these derivatives might bind to a biological target, such as an enzyme active site. nih.govmdpi.com

ADME Prediction: Calculating absorption, distribution, metabolism, and excretion (ADME) properties to assess the potential of the designed molecules as drug candidates. nih.gov

The sulfonyl chloride moiety is a versatile reactive handle that allows for the synthesis of diverse sulfonamides, making its derivatives suitable for chemical space exploration aimed at identifying new bioactive compounds. mdpi.comacs.org

Table 3: Representative Molecular Properties for Chemical Space Exploration Based on parameters used for fragment-based drug discovery.

| Property | Description | Typical Guideline (Rule-of-Three) nih.gov | Relevance |

|---|---|---|---|

| Molecular Weight (MW) | Mass of the molecule. | < 300 Da | Influences solubility and permeability. |

| ClogP | Logarithm of the partition coefficient between octanol (B41247) and water. | < 3 | Measure of lipophilicity. |

| Hydrogen Bond Donors (HBD) | Number of N-H and O-H bonds. | ≤ 3 | Affects binding and solubility. |

Computational Exploration of Three-Dimensional Chemical Space for Piperidine Derivatives

The exploration of three-dimensional (3D) chemical space is a critical aspect of modern drug discovery, moving beyond traditional 2D representations to better understand the shape, conformation, and potential interactions of molecules. Piperidine scaffolds are of particular interest due to their prevalence in pharmaceuticals and their inherent conformational flexibility, which allows them to adopt various 3D arrangements.

Computational studies on piperidine derivatives often begin with the generation of a virtual library of related structures to analyze their 3D shapes and properties. wu.ac.th For a specific compound like this compound, this involves calculating various molecular descriptors that define its position and characteristics within the broader chemical space. These descriptors can include steric, electronic, and thermodynamic properties.

The following table presents a set of computationally predicted physicochemical properties for this compound. These parameters are fundamental in assessing its drug-likeness and potential behavior in a biological system.

| Property | Predicted Value |

| Molecular Formula | C6H12ClNO3S |

| Molecular Weight | 213.68 g/mol |

| XLogP3 | 1.3 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 2 |

| Exact Mass | 213.02264 g/mol |

| Topological Polar Surface Area | 54.4 Ų |

| Heavy Atom Count | 12 |

| Formal Charge | 0 |

| Complexity | 284 |

This data is computationally generated and provides a theoretical profile of the molecule.

Structure-Activity Relationship (SAR) Studies Through Theoretical Modeling

Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a compound with its biological activity. Theoretical modeling and computational chemistry are invaluable in this field, providing insights that can guide the synthesis of more potent and selective molecules. For N-sulfonylpiperidine derivatives, these studies can elucidate the key structural features required for a desired biological effect. nih.gov

Quantitative Structure-Activity Relationship (QSAR) is a prominent theoretical modeling technique used in SAR studies. nih.gov A QSAR model is a mathematical equation that relates a set of molecular descriptors (e.g., physicochemical properties, topological indices) to the biological activity of a series of compounds. wu.ac.thmdpi.com For a class of compounds including this compound, a QSAR study would involve synthesizing and testing a series of analogs with variations at the methoxy and sulfonyl chloride positions.

The process would typically involve:

Data Set Generation: A series of analogs of this compound would be designed, with modifications to the piperidine ring substituents.

Descriptor Calculation: For each analog, a wide range of molecular descriptors would be calculated using computational software.

Model Development: Statistical methods, such as multiple linear regression or partial least squares, would be used to build a model that correlates the descriptors with the measured biological activity. researchgate.net

Model Validation: The predictive power of the QSAR model would be rigorously tested using internal and external validation techniques. nih.gov

Molecular docking is another powerful computational tool in SAR. nih.gov This technique predicts the preferred orientation of a molecule when bound to a biological target, such as a protein receptor or enzyme. For this compound, docking studies could be used to hypothesize its binding mode to a particular target, identifying key interactions like hydrogen bonds and hydrophobic contacts. nih.gov The insights gained from docking can explain the observed activity of the compound and guide the design of new analogs with improved binding affinity.

To illustrate the principles of a hypothetical SAR study for derivatives of this compound, the following table outlines a series of analogs and their theoretical activities. In this example, the goal is to understand the impact of substitutions at the 4-position of the piperidine ring.

| Compound | R Group (at 4-position) | Theoretical IC50 (nM) | Key Theoretical Interaction |

| This compound | -OCH3 | 150 | Hydrogen bond acceptor |

| 4-Hydroxypiperidine-1-sulfonyl chloride | -OH | 85 | Hydrogen bond donor/acceptor |

| 4-Fluoropiperidine-1-sulfonyl chloride | -F | 200 | Weak hydrogen bond acceptor |

| 4-(Trifluoromethyl)piperidine-1-sulfonyl chloride | -CF3 | 350 | Steric hindrance |

| 4-Aminopiperidine-1-sulfonyl chloride | -NH2 | 65 | Hydrogen bond donor |

This table is a hypothetical representation to demonstrate the principles of SAR based on theoretical modeling for this class of compounds.

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of 4-Methoxypiperidine-1-sulfonyl chloride, offering detailed information about the chemical environment of each proton and carbon atom.

High-resolution 1D NMR experiments, including ¹H and ¹³C NMR, provide the fundamental data for structural assignment.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show distinct signals for each unique proton environment. The electron-withdrawing sulfonyl chloride group significantly influences the chemical shifts of the adjacent protons on the piperidine (B6355638) ring. The protons on carbons C2 and C6, being alpha to the nitrogen atom of the sulfonamide, are the most deshielded and would appear furthest downfield. acdlabs.com The methoxy (B1213986) group protons (-OCH₃) would appear as a sharp singlet, while the proton at C4 would be a multiplet due to coupling with adjacent methylene (B1212753) protons.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum provides a single peak for each unique carbon atom. The chemical shifts are influenced by the electronegativity of attached atoms and functional groups. The carbons adjacent to the nitrogen (C2 and C6) are expected to be shifted downfield due to the sulfonamide group. The carbon bearing the methoxy group (C4) would also show a characteristic downfield shift, while the methoxy carbon itself would resonate in a typical range for aliphatic ethers.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on the analysis of similar structures and known substituent effects.

| Atom Position | ¹H Chemical Shift (δ, ppm) | Multiplicity | ¹³C Chemical Shift (δ, ppm) |

| H2, H6 (axial & equatorial) | 3.50 - 3.70 | m | 48 - 52 |

| H3, H5 (axial & equatorial) | 1.80 - 2.10 | m | 30 - 34 |

| H4 | 3.40 - 3.60 | m | 74 - 78 |

| -OCH₃ | 3.30 - 3.40 | s | 55 - 57 |

2D NMR experiments are indispensable for confirming the assignments made from 1D spectra and establishing the complete bonding network. youtube.comsc.edu

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, typically through two or three bonds. sdsu.edu For this compound, COSY would show correlations between the protons on C2/C6 and their neighbors on C3/C5. Likewise, the proton on C4 would show a cross-peak with the protons on C3/C5, confirming the connectivity within the piperidine ring. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms they are directly attached to (one-bond ¹H-¹³C correlation). sdsu.edu HSQC is crucial for unambiguously assigning the carbon resonances based on the more easily interpreted proton spectrum. For instance, the proton signals assigned to C2/C6 would show a direct correlation to the carbon signal assigned to C2/C6.

A correlation between the methoxy protons (-OCH₃) and the C4 carbon.

Correlations between the C2/C6 protons and the C3/C5 carbons.

A correlation between the C4 proton and the C3/C5 carbons.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques, such as Infrared (IR) and Raman, are used to identify the specific functional groups present in a molecule by detecting their characteristic vibrational frequencies. rsc.org

The IR and Raman spectra of this compound are dominated by absorptions corresponding to its key functional groups.

Sulfonyl Chloride (-SO₂Cl): This group gives rise to very strong and characteristic absorption bands. The asymmetric (νas) and symmetric (νs) stretching vibrations of the S=O bonds are particularly intense in the IR spectrum. acdlabs.com The S-Cl stretching vibration occurs at a much lower frequency. cdnsciencepub.com

Ether (C-O-C): The C-O-C stretching vibration of the methoxy group results in a strong absorption band in the fingerprint region of the IR spectrum.

Piperidine Ring: The aliphatic C-H stretching vibrations of the piperidine ring appear just below 3000 cm⁻¹. acdlabs.com C-N stretching vibrations are also present but are often weaker and can be coupled with other vibrations.

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| Sulfonyl Chloride (-SO₂Cl) | Asymmetric S=O Stretch | 1370 - 1410 | Strong |

| Sulfonyl Chloride (-SO₂Cl) | Symmetric S=O Stretch | 1165 - 1205 | Strong |

| Ether (C-O-C) | C-O Stretch | 1070 - 1150 | Strong |

| Piperidine (CH₂) | C-H Stretch | 2850 - 2960 | Medium-Strong |

| Sulfonyl Chloride (-SO₂Cl) | S-Cl Stretch | ~375 | Medium |

Data compiled from sources. acdlabs.comcdnsciencepub.compublish.csiro.aucdnsciencepub.com

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and providing structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental composition and molecular formula. For this compound (C₆H₁₂ClNO₃S), the theoretical monoisotopic mass can be calculated with high precision, which is then compared to the experimental value to confirm the molecular formula.

The calculated exact mass for the [M]⁺ ion of C₆H₁₂³⁵ClNO₃S is 211.02268 u .

In addition to the molecular ion, fragmentation analysis provides insight into the molecule's structure. Under ionization, the molecule breaks apart into smaller, characteristic fragment ions. A plausible fragmentation pathway could involve the loss of the chlorine atom or the entire sulfonyl chloride group. Ring opening or cleavage of the piperidine moiety is also a common fragmentation pattern for such compounds. researchgate.net

Table 3: Plausible Mass Spectrometry Fragments for this compound

| m/z (for ³⁵Cl) | Proposed Ion Formula | Proposed Identity / Loss |

| 211.0227 | [C₆H₁₂ClNO₃S]⁺ | Molecular Ion [M]⁺ |

| 176.0509 | [C₆H₁₂NO₃S]⁺ | Loss of Cl atom [M-Cl]⁺ |

| 114.0919 | [C₆H₁₂NO]⁺ | Loss of SO₂Cl group [M-SO₂Cl]⁺ |

| 112.0399 | [C₅H₆NO]⁺ | Loss of SO₂Cl and H₂ |

| 99.9566 | [SO₂Cl]⁺ | Sulfonyl chloride fragment |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional structure of a crystalline solid at the atomic level. This method provides precise information on bond lengths, bond angles, and torsion angles, thereby establishing the absolute stereochemistry and preferred solid-state conformation of a molecule. For this compound, a single-crystal X-ray diffraction analysis would reveal the precise geometry of the sulfonyl chloride group and the conformation of the 4-methoxypiperidine (B1585072) ring.

In related piperidine structures, the ring typically adopts a chair conformation, which is the most stable arrangement. nih.gov The analysis would definitively show whether the 4-methoxy group occupies an axial or equatorial position on this chair conformer. Furthermore, the orientation of the sulfonyl chloride group relative to the piperidine ring would be elucidated, including the key torsional angles that define its spatial arrangement. nih.gov This information is crucial for understanding the molecule's reactivity and how it interacts with other molecules in a structured environment.

Beyond the structure of a single molecule, X-ray crystallography provides profound insights into how molecules are arranged within a crystal lattice. This analysis of crystal packing is critical for understanding the physical properties of the solid material. mdpi.comrsc.org The arrangement is governed by a network of non-covalent intermolecular interactions, such as hydrogen bonds, dipole-dipole interactions, and van der Waals forces. rsc.org

For this compound, the highly polar S=O and S-Cl bonds are expected to be key players in the intermolecular interactions. The oxygen atoms of the sulfonyl group are strong hydrogen bond acceptors and can also participate in other electrostatic interactions, such as Cl⋯O contacts, which play a notable role in the crystal packing of other sulfonyl chlorides. nih.gov The methoxy group provides an additional site for potential weak hydrogen bonding (C-H⋯O). A detailed analysis would involve identifying these specific interactions, measuring their distances and angles, and understanding how they assemble the individual molecules into a stable, three-dimensional supramolecular architecture. nih.gov Hirshfeld surface analysis is a modern computational tool often used in conjunction with crystallographic data to visualize and quantify the different types of intermolecular contacts. nih.gov

Table 2: Expected Intermolecular Interactions and Typical Distances in Sulfonyl Chloride Crystals

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Reference |

|---|---|---|---|---|

| Chlorine-Oxygen Contact | C-Cl | O=S | 3.2 - 4.0 | nih.gov |

| Hydrogen-Chlorine Contact | C-H | Cl-S | 2.9 - 3.4 | nih.gov |

Data in this table are based on analogous structures reported in the literature and represent typical ranges.

Chromatographic Techniques for Separation, Purification, and Quantitative Analysis

Chromatographic techniques are fundamental tools in synthetic chemistry for the separation, purification, and analysis of compounds. nih.govresearchgate.net In the context of this compound, methods such as flash column chromatography and thin-layer chromatography are essential for isolating the product from reaction mixtures and for assessing its purity throughout the synthetic process.

Flash column chromatography is a preparative technique used for the rapid purification of chemical compounds from a mixture. rochester.eduorgsyn.org The process relies on the differential partitioning of components between a stationary phase (typically silica (B1680970) gel) and a mobile phase (an organic solvent or solvent mixture). For the purification of this compound, a solvent system, often a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate, is selected to achieve optimal separation from impurities. rochester.edu

The crude product is loaded onto the top of a packed silica gel column, and the solvent mixture is passed through the column under positive pressure. orgsyn.org Components of the mixture travel down the column at different rates depending on their affinity for the stationary phase, allowing for the collection of the desired compound in pure fractions. It is important to note that some sulfonyl chlorides can be sensitive to the acidic nature of standard silica gel and may degrade during chromatography. orgsyn.orgucl.ac.uk In such cases, the silica gel may be deactivated with a base like triethylamine (B128534), or alternative purification methods may be employed. rochester.edu

Table 3: General Protocol for Flash Column Chromatography Purification

| Step | Description | Key Parameters |

|---|---|---|

| 1. Stationary Phase | Silica gel (230-400 mesh) is typically used. | Standard or deactivated silica gel. |

| 2. Mobile Phase Selection | A solvent system is chosen based on prior TLC analysis to give the target compound an Rf value of approximately 0.3. rochester.edu | e.g., Hexanes/Ethyl Acetate gradient. |

| 3. Column Packing | The silica gel is packed into a glass column as a slurry or dry, followed by equilibration with the mobile phase. rochester.edu | A level bed of silica and sand is crucial. |